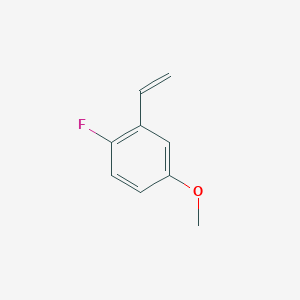

1-Fluoro-4-methoxy-2-vinylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-1-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJQGDFZDYGZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466054 | |

| Record name | 1-fluoro-4-methoxy-2-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196519-60-5 | |

| Record name | 1-fluoro-4-methoxy-2-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Retrosynthetic Analysis and Molecular Design Considerations

Key Disconnections for the 1-Fluoro-4-methoxy-2-vinylbenzene Scaffold

The primary disconnections for this compound focus on the carbon-carbon bond of the vinyl group and the functionalization of the aromatic ring.

C(aryl)-C(vinyl) Bond Disconnection: This is the most logical and common disconnection strategy for styrene (B11656) derivatives. ox.ac.uk This approach simplifies the target molecule into a 1-fluoro-4-methoxybenzene derivative and a two-carbon vinyl synthon. Several well-established synthetic methodologies can be considered for the forward reaction based on this disconnection:

Wittig Reaction: Disconnecting the double bond leads to a 1-fluoro-4-methoxy-2-benzaldehyde precursor and a phosphonium (B103445) ylide (e.g., from methyltriphenylphosphonium (B96628) bromide).

Heck Reaction: This involves the palladium-catalyzed coupling of a 2-halo-1-fluoro-4-methoxybenzene with ethylene (B1197577).

Suzuki-Miyaura Coupling: This strategy would involve the coupling of a 2-halo-1-fluoro-4-methoxybenzene with a vinylboronic acid derivative, or conversely, a 1-fluoro-4-methoxy-2-boronic acid derivative with a vinyl halide. amanote.comnih.gov

Identification of Synthetically Accessible Precursors for Fluorine, Methoxy (B1213986), and Vinyl Moieties

Based on the key disconnections, a variety of synthetically accessible precursors can be identified. The selection of precursors is guided by commercial availability, cost, and the efficiency of their conversion to the target molecule.

| Moiety | Potential Precursors | Corresponding Synthetic Strategy |

| Aromatic Scaffold | 1-Fluoro-4-methoxy-2-bromobenzene | Heck Reaction, Suzuki-Miyaura Coupling |

| 1-Fluoro-4-methoxy-2-iodobenzene | Heck Reaction, Suzuki-Miyaura Coupling, Sonogashira Coupling (if proceeding via an alkyne) | |

| 1-Fluoro-4-methoxy-2-benzaldehyde | Wittig Reaction | |

| 1-Fluoro-4-methoxybenzene | Directed ortho-metalation followed by reaction with a vinyl electrophile or a two-step sequence involving formylation/olefination. | |

| Vinyl Group | Ethylene | Heck Reaction |

| Vinylboronic acid or its esters | Suzuki-Miyaura Coupling | |

| Vinyltributylstannane | Stille Coupling | |

| Methyltriphenylphosphonium bromide/iodide | Wittig Reaction | |

| Acetaldehyde | Can be used in condensation reactions, though less direct for this target. google.com |

The choice of precursor is intrinsically linked to the chosen synthetic route. For instance, a Heck reaction necessitates a halogenated precursor, while a Wittig reaction requires an aldehyde. The synthesis of the aromatic precursors themselves, such as 2-bromo-1-fluoro-4-methoxybenzene, would start from more common materials like 4-fluoroanisole. nist.govnih.govepa.gov

Analysis of Predicted Regio-, Chemo-, and Stereoselectivity in Proposed Synthetic Routes

A critical aspect of synthetic planning is anticipating and controlling selectivity. For this compound, regioselectivity and chemoselectivity are the primary concerns.

In an electrophilic aromatic substitution reaction on 1-fluoro-4-methoxybenzene, the incoming electrophile would be directed to positions ortho and para to the activating methoxy group (positions 3 and 5) and positions ortho and para to the fluorine atom (positions 2 and 6, with position 4 being occupied). The powerful directing effect of the methoxy group would likely lead to substitution primarily at the C3 and C5 positions.

To achieve the desired C2 substitution, a directed ortho-metalation (DoM) strategy could be employed. In this approach, a strong base like n-butyllithium could selectively deprotonate the position ortho to the methoxy group. However, the fluorine atom is also an ortho-directing group for metalation, which could lead to a mixture of products. Careful selection of the directing group and reaction conditions would be crucial.

Chemoselectivity: In cross-coupling reactions, such as Suzuki or Heck, the catalyst must selectively activate the desired bond (e.g., C-Br) without causing unwanted side reactions with the fluoro or methoxy groups. rsc.orgnih.gov Modern palladium catalysts with specialized phosphine (B1218219) ligands are generally highly chemoselective and would be unlikely to affect the C-F or C-O-CH3 bonds under typical cross-coupling conditions.

Stereoselectivity: For the synthesis of a terminal alkene like this compound, stereoselectivity (E/Z isomerism) is not a concern.

Theoretical Frameworks for Guiding Synthetic Pathway Selection

The selection of a synthetic pathway can be guided by several theoretical frameworks that help predict reaction outcomes and rationalize selectivity.

Computational Chemistry: Quantum mechanics-based computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the regioselectivity of electrophilic aromatic substitution or other reactions. rsc.orgacs.orgchemrxiv.orgacs.org By calculating the activation energies for the formation of different intermediates (e.g., ortho, meta, para arenium ions), the most likely product can be predicted. This can be particularly useful in complex cases where multiple directing groups are present.

Linear Free-Energy Relationships (LFERs): The Hammett equation is a powerful tool in physical organic chemistry that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgpharmacy180.comdalalinstitute.comyoutube.comnih.gov The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant of the unsubstituted compound (k₀) through substituent constants (σ) and a reaction constant (ρ).

The σ values for fluorine and methoxy groups can provide a quantitative measure of their electronic effects. This information can be used to predict how these substituents will influence the rate and equilibrium of a given reaction, aiding in the selection of the most favorable synthetic route. For example, in the context of polymerization of substituted styrenes, the Hammett equation has been used to correlate the electronic nature of the substituent with the polymerization rate. cmu.edu

By combining these theoretical approaches with established principles of retrosynthetic analysis, a more rational and efficient synthesis of this compound can be designed, minimizing trial-and-error in the laboratory.

Advanced Synthetic Methodologies for 1 Fluoro 4 Methoxy 2 Vinylbenzene and Its Derivatives

Approaches for C-F Bond Formation on the Aromatic Ring

Deoxyfluorination and Related Transformations

Deoxyfluorination serves as a powerful method for the direct conversion of phenols to aryl fluorides, representing a key transformation in the synthesis of fluorinated aromatic compounds. This approach is particularly relevant for the synthesis of 1-Fluoro-4-methoxy-2-vinylbenzene, where a hydroxyl group on a precursor molecule can be directly substituted for fluorine.

A notable reagent for this transformation is 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, which, upon treatment with cesium fluoride (B91410) (CsF), forms a potent deoxyfluorination agent. nih.gov This reagent facilitates the ipso-substitution of the phenolic hydroxyl group with a fluoride ion. An important feature of this method is its high regioselectivity; the reaction exclusively yields the product of direct substitution, with no observation of constitutional isomers that can arise in other fluorination methods like certain palladium-catalyzed reactions. nih.gov

The reaction mechanism is believed to involve the activation of the phenol (B47542) by the reagent, followed by nucleophilic attack of the fluoride ion. Interestingly, hydrogen bonding, which is often detrimental in nucleophilic fluorination by reducing the fluoride's nucleophilicity, appears to be crucial for this transformation. nih.gov The reaction conditions are generally mild, typically involving heating the phenol substrate with the reagent and a fluoride source like CsF in a solvent such as toluene (B28343) or dioxane. nih.gov Phenols bearing electron-withdrawing groups tend to react more rapidly than those with electron-donating groups. nih.gov

Table 1: Evaluation of Deoxyfluorination Reagents for Phenol Conversion Yields were determined by ¹⁹F NMR with an internal standard. Data sourced from a study on the deoxyfluorination of 4-methoxyphenol. nih.gov

| Fluorination Reagent | Solvent | Yield of 4-Fluoroanisole (%) |

|---|---|---|

| New Deoxyfluorination Reagent 1 | Toluene | 82 |

| New Deoxyfluorination Reagent 1 | 1,4-Dioxane | 88 |

| DAST | Toluene, Dioxane, or MeCN | Not Detected |

| Deoxo-Fluor | Toluene, Dioxane, or MeCN | Not Detected |

| XtalFluor-E | Toluene, Dioxane, or MeCN | Not Detected |

While this method generates a stoichiometric amount of urea (B33335) byproduct, its operational simplicity and one-step conversion from readily available phenols make it a practical and valuable strategy for accessing functionalized aryl fluorides. nih.gov

Enzymatic Fluorination as a Biocatalytic Alternative

Enzymatic fluorination is emerging as a green and highly selective alternative to traditional chemical methods for the synthesis of organofluorine compounds. the-innovation.org These biocatalytic approaches offer the potential for precise control over regioselectivity and stereoselectivity under mild reaction conditions. the-innovation.org

One promising strategy combines the oxidative power of cytochrome P450 enzymes with a subsequent fluorination step. nih.gov Cytochrome P450 enzymes are capable of hydroxylating non-activated C-H bonds in a variety of organic molecules. The resulting hydroxyl group can then be converted to a fluorine atom using a deoxofluorination reagent. This chemoenzymatic approach allows for the introduction of fluorine at positions that are difficult to access through conventional synthesis. nih.gov

Another avenue involves the direct use of fluorinase enzymes. researchgate.net Fluorinases, found in certain bacteria, are unique in their ability to catalyze the formation of a C-F bond from S-adenosyl-L-methionine (SAM) and a fluoride ion. researchgate.net While the natural substrate scope is limited, protein engineering and enzyme evolution strategies are being employed to expand the range of molecules that can be fluorinated by these enzymes.

Furthermore, enzymatic approaches can facilitate the asymmetric fluorination of vinyl aromatic hydrocarbons. the-innovation.org For instance, FMN-dependent reductases, under light induction, can be used with fluorine reagents to achieve the stereoselective addition of fluorine to a double bond, providing access to chiral fluorinated compounds. the-innovation.org While direct enzymatic fluorination of a pre-formed vinylbenzene ring to create this compound is challenging, these biocatalytic tools represent a frontier in sustainable and selective synthesis of complex fluorinated molecules. the-innovation.orgbohrium.com

Installation and Manipulation of the Methoxy (B1213986) Group

O-Alkylation of Phenols and Phenol Derivatives

The introduction of the methoxy group in this compound is commonly achieved through the O-alkylation of a corresponding phenolic precursor. This classic nucleophilic substitution reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then reacts with a methylating agent.

A variety of bases and methylating agents can be employed. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to deprotonate the phenol.

An efficient and mild method for O-alkylation utilizes alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), impregnated on alumina (B75360). oup.com This solid-supported reagent system promotes the alkylation of phenols and alcohols under gentle conditions. The combination of potassium or cesium fluoride on alumina in a solvent like acetonitrile (B52724) has been identified as a highly effective system for general use, providing good yields with simple experimental procedures. oup.com This method is tolerant of various functional groups on the phenol, making it suitable for complex intermediates in a multi-step synthesis. Studies have shown this technique to be effective for a range of substituted phenols and alcohols. oup.com

Regioselective Introduction of Methoxy Functionality

Achieving the correct substitution pattern is critical in the synthesis of this compound. The regioselective introduction of the methoxy group at the 4-position, para to the fluorine and meta to the vinyl group, often requires a multi-step synthetic sequence starting from a precursor where the substitution pattern is already established or can be directed.

One common strategy involves starting with a commercially available phenol that already possesses the desired substitution pattern, such as 3-fluorophenol. From this starting material, a sequence of reactions can be employed to introduce the other functional groups. For example, the hydroxyl group can be protected, followed by ortho-lithiation and introduction of a precursor to the vinyl group. The final steps would involve methylation of the deprotected hydroxyl group.

Directing-group strategies are also powerful for controlling regioselectivity. The inherent directing effects of the substituents on the aromatic ring play a crucial role. For instance, in an electrophilic aromatic substitution reaction on a fluorobenzene (B45895) derivative, the fluorine atom typically directs incoming electrophiles to the para position. This can be exploited to introduce a group that can later be converted to the methoxy functionality.

In the context of flavonoid synthesis, regioselective methylation of polyhydroxylated aromatic rings has been achieved with high precision. beilstein-journals.org While the specific substrate differs, the principles of using protecting groups and carefully selected reagents to differentiate between multiple reactive sites can be applied to the synthesis of simpler substituted benzenes. For instance, selective protection of certain hydroxyl groups allows for the methylation of a specific, unprotected hydroxyl group. beilstein-journals.org

Construction of the Vinyl Moiety

Olefin Metathesis and Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

The construction of the vinyl group on the aromatic ring is a pivotal step that can be accomplished through several powerful transition-metal-catalyzed reactions.

Olefin Metathesis

Olefin metathesis is a Nobel Prize-winning reaction that involves the redistribution of alkene fragments, catalyzed by metal alkylidene complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orglibretexts.org For the synthesis of this compound, cross-metathesis (CM) is the most relevant variant. mdpi.com This would involve reacting a functionalized styrene (B11656) precursor, such as 1-fluoro-4-methoxy-2-halobenzene, with an ethene source in the presence of a metathesis catalyst. However, a more common application is the cross-metathesis of a substituted aromatic alkene with a simple olefin. The reaction is prized for its high functional group tolerance. uwindsor.ca

Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. slideshare.netmdpi.compearson.com This method is highly suitable for synthesizing vinylarenes. A plausible route to this compound would involve the reaction of a 1-halo-2-fluoro-4-methoxybenzene (where halo is typically Br or I) with ethylene (B1197577) gas. The reaction is highly regioselective, with the aryl group adding to the less substituted carbon of the alkene. pearson.com The choice of ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions in the pharmaceutical and chemical industries due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. researchgate.netrsc.org There are two primary Suzuki-Miyaura strategies to construct the vinylbenzene moiety:

Coupling of an arylboronic acid or ester (e.g., (2-fluoro-4-methoxyphenyl)boronic acid) with a vinyl halide (e.g., vinyl bromide).

Coupling of an aryl halide (e.g., 1-bromo-2-fluoro-4-methoxybenzene) with a vinylboron reagent.

A particularly effective and stable vinylating agent for the second approach is potassium vinyltrifluoroborate. nih.gov This salt readily couples with a wide range of aryl and heteroaryl halides and triflates under palladium catalysis. A typical catalyst system involves PdCl₂ with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) and a base such as cesium carbonate (Cs₂CO₃) in a THF/water solvent system. nih.gov This method provides a reliable and efficient route to substituted styrenes. nih.govnih.gov

Table 2: Comparison of Cross-Coupling Methods for Vinyl Group Installation

| Reaction | Aryl Partner | Vinyl Partner | Catalyst System | Key Advantages |

|---|---|---|---|---|

| Heck Reaction | Aryl Halide (Br, I) | Ethylene | Pd(0/II) catalyst + Base | Atom economical vinyl source. pearson.com |

| Suzuki-Miyaura Coupling | Aryl Halide (Cl, Br, I, OTf) | Potassium vinyltrifluoroborate | Pd(0/II) catalyst + Ligand + Base | Mild conditions, high functional group tolerance, stable vinyl source. nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Vinyl Halide (Br, I) | Pd(0/II) catalyst + Ligand + Base | Avoids handling of potentially unstable aryl halides. libretexts.org |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The introduction of the vinyl group onto the substituted benzene (B151609) ring is a critical transformation in the synthesis of this compound. Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful and widely employed methods for this purpose. researchgate.netresearchgate.net

The general approach involves the reaction of a suitable phosphonium (B103445) ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with 2-fluoro-5-methoxybenzaldehyde. ambeed.com The Wittig reaction, discovered by Georg Wittig, utilizes a phosphonium ylide, which is typically prepared by treating an alkyl halide with triphenylphosphine followed by deprotonation with a strong base. masterorganicchemistry.com For the synthesis of this compound, methyltriphenylphosphonium (B96628) bromide is a common choice of reagent. amazonaws.comresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate carbanions, which are generally more nucleophilic and less basic than phosphonium ylides. wikipedia.org This often leads to cleaner reactions and easier purification, as the dialkylphosphate byproduct is water-soluble. wikipedia.org The HWE reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgoup.com

A general procedure for the synthesis of styrenes, including those with substitution patterns similar to this compound, involves the reaction of the corresponding benzaldehyde (B42025) with methyltriphenylphosphonium bromide in the presence of a base like potassium tert-butoxide in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). amazonaws.combeilstein-journals.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Precursor | Alkyl Halide + Triphenylphosphine | Alkyl Phosphonate |

| Basicity of Reagent | More Basic | Less Basic, More Nucleophilic wikipedia.org |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkylphosphate wikipedia.org |

| Stereoselectivity | Variable, can be tuned | Generally high (E)-selectivity wikipedia.orgoup.com |

| Substrate Scope | Broad, for aldehydes and ketones masterorganicchemistry.com | Broad, for aldehydes and ketones wikipedia.org |

Dehydrohalogenation and Elimination Strategies

An alternative to olefination reactions for the formation of the vinyl group is through dehydrohalogenation and other elimination reactions. These methods typically involve the removal of a hydrogen halide (HX) from a suitable precursor, such as a 1-haloethyl-substituted benzene derivative.

For instance, a precursor like 1-(1-bromoethyl)-4-fluoro-2-methoxybenzene could be treated with a strong base to induce elimination of HBr and form the desired vinyl group. The choice of base and reaction conditions is crucial to favor the desired elimination pathway and avoid competing substitution reactions. Common bases for dehydrohalogenation include potassium tert-butoxide, sodium ethoxide, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

While specific examples for the dehydrohalogenation synthesis of this compound are not prevalent in the provided search results, the general principle is a fundamental and viable synthetic strategy in organic chemistry for alkene formation.

Orthogonal Functionalization and Sequential Synthetic Operations

The synthesis of complex derivatives of this compound often requires the selective modification of different functional groups on the aromatic ring. Orthogonal functionalization is a powerful strategy that allows for the independent manipulation of multiple functional groups within the same molecule without interfering with each other. osti.govnih.govacs.org This approach is crucial for building molecular complexity in a controlled and predictable manner.

In the context of this compound derivatives, the fluoro, methoxy, and vinyl groups, as well as the aromatic ring itself, present opportunities for selective reactions. For example, the fluorine atom can participate in nucleophilic aromatic substitution reactions under specific conditions, while the methoxy group can be cleaved to a phenol, which can then be further functionalized. The vinyl group is amenable to a wide range of transformations, including polymerization, hydroboration-oxidation, and various addition reactions.

Sequential synthetic operations, where reactions are performed in a specific order, are key to achieving the desired target molecule. For instance, a Suzuki-Miyaura cross-coupling reaction could be performed on a bromo-substituted precursor to introduce a new aryl or alkyl group, followed by the formation of the vinyl group via a Wittig reaction. The development of such sequential strategies allows for the modular and efficient synthesis of a diverse library of derivatives from a common intermediate. nih.govacs.org

Development of Convergent and Divergent Synthetic Pathways

The efficient construction of libraries of related compounds, such as derivatives of this compound, can be approached through either convergent or divergent synthetic strategies.

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different products. acs.org This is an ideal strategy for generating a library of analogs for structure-activity relationship studies. Starting with a key intermediate, such as 2-fluoro-5-methoxybenzaldehyde, a variety of different olefination reagents could be used to generate a range of vinyl derivatives. Alternatively, the aromatic ring of this compound itself could be further functionalized in a divergent manner through reactions such as electrophilic aromatic substitution or metalation-cross coupling sequences.

The choice between a convergent and divergent approach depends on the specific synthetic goals, the complexity of the target molecules, and the desired diversity of the final products.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1-Fluoro-4-methoxy-2-vinylbenzene, the spectrum displays signals corresponding to the vinyl, aromatic, and methoxy (B1213986) protons. rsc.org The vinyl group typically shows a complex splitting pattern due to the distinct chemical shifts and coupling interactions of its three protons. The aromatic protons also exhibit splitting patterns influenced by both neighboring protons and the fluorine atom. The methoxy group protons typically appear as a sharp singlet. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl-H (1H, dd) | 7.03 | Doublet of doublets | J = 17.5, 11.0 |

| Aromatic-H | 6.80 - 7.12 | Multiplet | - |

| Vinyl-H (1H, d) | 5.73 | Doublet | J = 17.8 |

| Vinyl-H (1H, d) | 5.28 | Doublet | J = 11.1 |

| Methoxy-H (3H, s) | 3.80 | Singlet | - |

Note: Data is based on analogous compounds and predictive models; actual experimental values may vary slightly. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, indicating its hybridization state (sp³, sp², etc.) and electronic environment. The spectrum for this compound is expected to show nine distinct signals, corresponding to its nine carbon atoms. rsc.org The carbons of the vinyl group, the aromatic ring, and the methoxy group will appear in characteristic chemical shift regions. Furthermore, the carbon atoms bonded to or near the electronegative fluorine and oxygen atoms will be significantly shifted.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 151.2 - 153.7 (doublet) |

| Aromatic C-O | 151.2 - 153.7 |

| Vinyl CH | 131.5 |

| Aromatic C-H & C-C | 111.8 - 127.6 |

| Vinyl CH₂ | 114.7 |

| Methoxy CH₃ | 56.3 |

Note: Data is based on analogous compounds and predictive models; actual experimental values may vary slightly. rsc.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, confirming the presence of one fluorine atom. The chemical shift of this signal provides information about its electronic environment, and its coupling to nearby protons (H-F coupling) can further confirm its position on the aromatic ring. rsc.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the connectivity through the vinyl and aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure, including the placement of the substituents on the benzene (B151609) ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the precise elemental composition. beilstein-journals.org For this compound (C₉H₉FO), the theoretical exact mass can be calculated and compared to the experimental value, confirming the molecular formula. Analysis of the fragmentation pattern in the mass spectrum can also provide structural information, as the molecule breaks apart in predictable ways upon ionization. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., C=C, Ar-H, C-O, C-F)

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Vinyl C-H | Stretch | 3080 - 3010 |

| Alkyl C-H (methoxy) | Stretch | 2960 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Vinyl C=C | Stretch | ~1630 |

| C-O (ether) | Stretch | 1250 - 1050 |

| C-F | Stretch | 1200 - 1000 |

| Vinyl C-H | Bending (out-of-plane) | 990 - 910 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of this compound. The molecule possesses a conjugated system, comprising the vinyl group and the benzene ring, which gives rise to characteristic electronic transitions upon absorption of UV radiation.

The primary electronic transitions observed in this compound are π → π* (pi to pi-star) transitions, which are typical for molecules containing C=C double bonds and aromatic rings. The conjugation between the vinyl group and the phenyl ring lowers the energy required for these transitions, shifting the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems.

The presence of substituents on the benzene ring further modulates the absorption profile. The methoxy group (-OCH₃) acts as an auxochrome, a group that, when attached to a chromophore (the conjugated system), alters the wavelength and intensity of absorption. As an electron-donating group, the methoxy group's lone pair of electrons can participate in resonance with the aromatic ring, extending the conjugation and causing a bathochromic shift (shift to longer wavelengths). The fluoro group (-F), being highly electronegative, has a more complex influence, with its inductive electron-withdrawing effect potentially opposing its resonance-donating effect.

While specific spectral data for this compound is not extensively published, analysis of related structures suggests that the principal absorption bands would likely appear in the UVA range (315–400 nm). For instance, a complex triphenylamine (B166846) derivative incorporating a 3-fluoro-4-methoxyphenyl group, which contains a similar electronic environment, was found to have an absorption onset used to calculate an optical band gap. dicp.ac.cn The precise λmax and molar absorptivity (ε) for this compound would provide quantitative insight into the extent of conjugation and the electronic influence of its substituents.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Assignment

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would definitively confirm the connectivity of the atoms, verifying the substitution pattern on the benzene ring. It would also reveal crucial information about the molecule's conformation, such as the planarity of the benzene ring and the orientation of the methoxy and vinyl substituents relative to it. The carbon-fluorine, carbon-oxygen, and various carbon-carbon bond lengths could be measured with high precision, offering insight into the electronic effects of the substituents on the molecular geometry.

Although specific crystallographic data for this compound is not available in the surveyed literature, the technique is routinely applied to related aromatic compounds to establish their absolute structure and stereochemistry.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS, HPLC)

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from isomers and reaction byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most prominent methods used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for analyzing volatile compounds like this compound. In this technique, the compound is vaporized and passed through a capillary column, which separates it from other components in the mixture based on boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. This provides a "fingerprint" mass spectrum that confirms the molecular weight (152.17 g/mol ) and offers structural information. GC-MS is frequently used to monitor the progress of reactions and to verify the purity of intermediates and final products. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful tool, offering versatility in separation modes (normal-phase, reverse-phase). For a moderately polar compound like this compound, reverse-phase HPLC would be a common choice. This method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. HPLC is crucial for separating positional isomers, such as 1-fluoro-2-methoxy-4-vinylbenzene, which may have very similar boiling points but different polarities. synhet.com It is also used for the purification of reaction products. researchgate.net

The table below summarizes the chromatographic techniques and their applications in the context of analyzing substituted vinylbenzenes.

| Technique | Application | Purpose | Reference |

| GC-MS | Purity Verification | Confirms molecular weight and structural integrity of intermediates and final products. | researchgate.net |

| HPLC | Isomer Separation & Purification | Separates positional isomers and purifies the target compound from reaction mixtures. | researchgate.netsynhet.com |

| Column Chromatography | Product Purification | Used for preparative separation of the product from starting materials and byproducts on silica (B1680970) gel. | dicp.ac.cn |

These techniques ensure that the compound can be isolated in high purity, which is essential for its use in further research and synthesis.

Investigation of Reactivity and Mechanistic Pathways

Substituent Effects on Aromatic Ring Reactivity and Selectivity

The fluorine atom exhibits a dual electronic effect. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring by decreasing electron density. stackexchange.comquora.com Conversely, the lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance (+M or +R effect). stackexchange.comucalgary.ca This resonance donation adds electron density back into the ring, specifically at the ortho and para positions. stackexchange.com

| Electronic Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density from the sigma (σ) bond system due to high electronegativity. ucalgary.ca | Deactivates the entire ring, making it less nucleophilic. stackexchange.com |

| Resonance Effect (+M/+R) | Donation of lone-pair electrons into the pi (π) system. ucalgary.ca | Increases electron density at the ortho and para positions, directing electrophilic attack to these sites. stackexchange.com |

The methoxy (B1213986) group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution (EAS). vaia.comorganicchemistrytutor.com Its oxygen atom has lone pairs that are readily donated into the aromatic ring via resonance (+M effect). organicchemistrytutor.comstudypug.com This resonance effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule much more reactive towards electrophiles than benzene (B151609). organicchemistrytutor.comjove.com For example, the nitration of anisole (B1667542) (methoxybenzene) is reported to be about 10,000 times faster than the nitration of benzene. jove.com

While the oxygen atom is also electronegative and exerts an inductive electron-withdrawing effect (-I), the resonance donation is the dominant force. vaia.com The strong activating and ortho, para-directing nature of the methoxy group is due to its ability to stabilize the carbocation intermediate (the sigma complex) formed during electrophilic attack at these positions through resonance. organicchemistrytutor.comjove.com

The vinyl group (-CH=CH₂) also influences the aromatic ring's reactivity. It acts as an electron-donating group through resonance, thereby activating the benzene ring for electrophilic aromatic substitution. ucalgary.caquora.com The π-electrons of the vinyl group's double bond can delocalize into the aromatic system, increasing the electron density, especially at the ortho and para positions. quora.com This activating effect is somewhat counteracted by the slightly higher electronegativity of its sp² hybridized carbons compared to sp³ carbons, which results in a weak inductive withdrawal. quora.com However, the resonance effect is generally considered to be the stronger of the two, making the vinyl group an ortho, para-director. quora.com

In 1-Fluoro-4-methoxy-2-vinylbenzene, the three substituents compete to direct incoming electrophiles. The methoxy group at position 4 is a strong ortho, para-director. The vinyl group at position 2 is also an ortho, para-director. The fluorine atom at position 1 is a deactivating ortho, para-director.

The Methoxy Group (-OCH₃) at C4 strongly activates positions C3 and C5 (ortho) and C1 (para).

The Vinyl Group (-CH=CH₂) at C2 activates positions C1 and C3 (ortho) and C5 (para).

The Fluorine Atom (-F) at C1 deactivates the ring but directs to positions C2 (ortho) and C4 (para).

The directing effects of the powerful activating methoxy group and the activating vinyl group are reinforcing, both increasing electron density at positions 3 and 5. The methoxy group is generally a stronger activating group than the vinyl group. Therefore, electrophilic attack is most likely to occur at the positions most strongly activated and least sterically hindered. Position 5 is ortho to the methoxy group and para to the vinyl group, making it a highly probable site for substitution. Position 3 is ortho to both the methoxy and vinyl groups, which could lead to steric hindrance. The fluorine at C1, while a deactivator, also directs ortho/para, but its influence is likely overshadowed by the potent activating groups.

Recent studies have also highlighted that some nucleophilic aromatic substitution (SNAr) reactions, traditionally viewed as stepwise, can proceed through a concerted mechanism. nih.govrsc.orgacs.org The nature of the leaving group and the stability of the intermediate are crucial factors. rsc.orgdiva-portal.org While this is distinct from EAS, it underscores the complexity of mechanistic pathways available to substituted benzenes.

Reactivity of the Vinyl Moiety

The vinyl group is a key functional site, primarily known for its ability to undergo polymerization.

The vinyl group of this compound allows it to act as a monomer in polymerization reactions, similar to styrene (B11656) (vinylbenzene). These polymerizations can proceed through various mechanisms, most commonly free-radical polymerization. doubtnut.com

Free-Radical Polymerization: This process involves three main steps:

Initiation: A radical initiator (e.g., a peroxide) generates free radicals, which then add to the vinyl group of the monomer to create a new, larger radical.

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly forming a long polymer chain. tandfonline.com

Termination: The growth of polymer chains is halted, typically by the combination of two radicals or by disproportionation.

The kinetics of such polymerizations can be complex. The rate of propagation (kₚ) and termination (kₜ) are key parameters. tandfonline.com For vinylbenzyl-terminated macromonomers, these kinetic constants have been determined using techniques like gel permeation chromatography (GPC). tandfonline.comtandfonline.com The presence of substituents on the aromatic ring can influence the polymerization rate. Electron-donating groups can stabilize radical intermediates, potentially affecting the kinetics. rsc.org

Other polymerization methods, such as living anionic polymerization and atom transfer radical polymerization (ATRP), offer greater control over the polymer's molecular weight and architecture. rsc.orgresearchgate.netresearchgate.net Living anionic polymerization, for instance, proceeds in the absence of termination and chain transfer steps, allowing for the synthesis of well-defined block copolymers. rsc.orguni-bayreuth.de

| Polymerization Method | Key Characteristics | Relevant Research Findings |

|---|---|---|

| Free-Radical Polymerization | Proceeds via initiation, propagation, and termination steps; widely used commercially. doubtnut.compearson.com | Kinetics can be studied by monitoring monomer consumption or polymer molecular weight evolution (e.g., via GPC). tandfonline.com |

| Living Anionic Polymerization | Lacks termination/transfer steps, allowing for controlled synthesis of polymers with predictable molecular weights and narrow distributions. rsc.orgresearchgate.net | Successfully applied to 4-vinylbenzyl piperidine, overcoming challenges of thermal autopolymerization. rsc.org |

| Atom Transfer Radical Polymerization (ATRP) | A type of reversible-deactivation radical polymerization (RDRP) that provides excellent control over the polymerization process. researchgate.net | Used to synthesize functional polyesters from vinylbenzyl-based inimers. researchgate.net |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | A versatile RDRP method suitable for a wide range of monomers, offering control over molecular architecture. researchgate.net | Effective for conferring living characteristics on radical polymerizations. researchgate.net |

Polymerization Mechanisms and Kinetics

Free Radical Polymerization Behavior

Free radical polymerization is a common method for producing polymers from vinyl monomers. The behavior of substituted styrenes in such polymerizations is heavily influenced by the electronic nature of the ring substituents. In the case of this compound, the methoxy group acts as an electron-donating group, while the fluorine atom is electron-withdrawing.

Studies on the atom transfer radical polymerization (ATRP) of para-substituted styrenes have shown that monomers with electron-withdrawing substituents polymerize faster and with better control than those with electron-donating substituents. acs.org For instance, the apparent polymerization rate constants for various substituted styrenes were found to follow the Hammett equation with a positive ρ value (ρ = 1.5), indicating that electron-withdrawing groups stabilize the propagating radical, thus accelerating the polymerization. acs.org

Ionic Polymerization (Cationic and Anionic) of Substituted Vinylbenzenes

The electronic characteristics of this compound make it a candidate for both cationic and anionic polymerization, although one pathway is often preferred for substituted styrenes. vaia.com

Cationic Polymerization: The presence of the strong electron-donating methoxy group should render the vinyl double bond electron-rich, making it susceptible to attack by electrophiles and subsequent cationic polymerization. vaia.comfiveable.me Research on 4-methoxystyrene (B147599) has demonstrated its ability to undergo living cationic polymerization under visible light control, highlighting the activating effect of the methoxy group. chemrxiv.orgresearchgate.net The fluorine atom's electron-withdrawing nature would likely retard this process but may not inhibit it entirely.

Anionic Polymerization: Conversely, the electron-withdrawing fluorine atom would favor anionic polymerization by stabilizing the propagating carbanion. du.edu.eg Monomers with electron-withdrawing groups are generally more suitable for anionic polymerization. du.edu.eg However, the electron-donating methoxy group would destabilize the carbanionic intermediate, making this pathway less favorable compared to a styrene monomer bearing only electron-withdrawing groups. Therefore, the viability of anionic polymerization for this compound would be a balance of these opposing electronic effects.

Coordination Polymerization for Stereoselective (Syndiotactic, Isotactic) Architectures

Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, provides a powerful tool for controlling polymer tacticity, leading to stereoregular structures like isotactic or syndiotactic polymers. While specific studies on the coordination polymerization of this compound are not prevalent, the behavior of styrene and its derivatives offers insights.

Ziegler-Natta catalysts are known to polymerize various α-olefins and styrene. du.edu.eg However, polar monomers can sometimes inactivate the initiator through complexation or reaction with the metal components. du.edu.eg The presence of the methoxy and fluoro groups in this compound introduces polarity that could interfere with certain catalyst systems.

Nonetheless, the development of functional-group-tolerant coordination catalysts has expanded the scope of this polymerization method. It is conceivable that with an appropriate catalyst choice, such as late-transition-metal complexes, the stereoselective polymerization of this compound could be achieved, yielding polymers with unique properties derived from their ordered microstructures. The synthesis of coordination polymers with fluorinated linkers has been demonstrated, indicating compatibility of fluorine atoms within such structures. nih.gov

Electrophilic and Nucleophilic Addition Reactions to the Olefin

The vinyl group of this compound is a site for various addition reactions.

Electrophilic Addition: Due to the electron-donating methoxy group, the double bond is activated towards electrophilic attack. Reactions with electrophiles like hydrogen halides or halogens would be expected to proceed, likely following Markovnikov's rule where the electrophile adds to the less substituted carbon of the vinyl group, and the nucleophile adds to the more substituted benzylic carbon, which can better stabilize a positive charge. The development of methods for the direct electrophilic fluorination of aromatic C-H bonds highlights the reactivity of such systems towards electrophiles. researchgate.net

Nucleophilic Addition: While less common for styrenic double bonds unless activated by strong electron-withdrawing groups, nucleophilic addition can occur under specific conditions. For example, the addition of a silyl (B83357) anion in a formal hydrotrimethylsilylation of styrenes has been reported to proceed with anti-Markovnikov selectivity. pku.edu.cn This suggests that under appropriate catalytic or base-promoted conditions, nucleophiles could add to the vinyl group of this compound.

Transition Metal-Catalyzed Functionalizations (e.g., Hydrosilylation, Hydrocarboxylation)

The vinyl group is an excellent handle for introducing a wide range of functional groups via transition metal catalysis.

Hydrosilylation: The addition of a silicon-hydride bond across the double bond, or hydrosilylation, is a powerful method to synthesize organosilicon compounds. Palladium-catalyzed asymmetric hydrosilylation of styrenes with trichlorosilane (B8805176) has been extensively studied and proceeds with high regioselectivity to yield 1-aryl-1-silylethanes. scientificspectator.comlibretexts.org Chiral palladium-MOP complexes have been shown to be highly effective for the asymmetric hydrosilylation of substituted styrenes, affording chiral benzylic alcohols after oxidation with high enantioselectivity. rsc.orgnih.gov Given these precedents, this compound would be an excellent substrate for such transformations.

Hydrocarboxylation: This reaction involves the addition of a hydrogen atom and a carboxyl group across the double bond. It is a direct route to 2-arylpropionic acids, a class of important pharmaceuticals. acs.orgacs.org Palladium-catalyzed hydrocarboxylation of vinyl arenes can be controlled to produce either linear or branched carboxylic acids with high regioselectivity under mild conditions. nih.gov Asymmetric hydrocarboxylation of vinyl arenes has also been achieved with high enantioselectivity. acs.orgbohrium.com

Table 2: Examples of Transition Metal-Catalyzed Functionalizations of Vinyl Arenes

| Reaction | Catalyst System | Substrate Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrosilylation | Palladium-MOP complexes | Substituted Styrenes | Chiral Benzylic Alcohols | High enantioselectivity (>96% ee) | nih.gov |

| Asymmetric Hydrocarboxylation | Rhodium-BINAP complexes | Vinylarenes | 2-Arylpropionic Acids | High enantioselectivity (up to 97% ee) | acs.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Fluorine as a Leaving Group

The fluorine atom on the aromatic ring can potentially act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. The feasibility of this pathway is dictated by the electronic properties of the aromatic ring. wikipedia.org

For an SNAr reaction to occur, the aromatic ring must be electron-deficient to be attacked by a nucleophile. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In this compound, the fluorine atom is para to the vinyl group and meta to the methoxy group. The vinyl group can act as an electron-withdrawing group through resonance, which would activate the ring towards nucleophilic attack and stabilize the negative charge in the Meisenheimer complex. However, the powerful electron-donating methoxy group would have the opposite effect, deactivating the ring.

Despite the presence of deactivating groups, methods have been developed for the SNAr of unactivated and even electron-rich fluoroarenes, for example, through photoredox catalysis. nih.govnih.gov This approach generates a cation radical from the fluoroarene, which significantly lowers the barrier for nucleophilic attack. This suggests that under specific catalytic conditions, the fluorine atom in this compound could be displaced by various nucleophiles, such as azoles, amines, or carboxylic acids. nih.gov

Meisenheimer Complex Formation and Stability

Meisenheimer complexes are key intermediates in nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgwikipedia.org They are formed by the attack of a nucleophile on an electron-deficient aromatic ring. libretexts.orgwikipedia.org For a Meisenheimer complex to form with this compound, a potent nucleophile would be required to attack the ring, leading to a temporary loss of aromaticity.

The stability of such a complex is significantly influenced by the ability of the substituents to delocalize the resulting negative charge. numberanalytics.com In the case of this compound, the presence of the electron-withdrawing fluorine atom can help stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com However, the strong electron-donating methoxy group would generally destabilize such an intermediate. The vinyl group's effect would depend on the position of nucleophilic attack.

Table 1: Representative Relative Stabilities of Meisenheimer Complexes This table presents illustrative data based on the general principles of substituent effects on Meisenheimer complex stability. Actual values for this compound would require experimental determination.

| Aromatic Substrate | Nucleophile | Relative Stability of Meisenheimer Complex |

|---|---|---|

| 1,3,5-Trinitrobenzene | MeO⁻ | Very High |

| 1-Fluoro-2,4-dinitrobenzene | MeO⁻ | High |

| 1-Fluoro-4-nitrobenzene | MeO⁻ | Moderate |

| This compound (Predicted) | MeO⁻ | Low to Moderate |

Influence of Electron-Withdrawing Groups and Steric Hindrance

The reactivity of this compound is a delicate balance between the electronic effects of its substituents and steric factors.

Electron-Withdrawing and Donating Effects:

Fluorine (Electron-Withdrawing): The fluorine atom deactivates the ring towards electrophilic aromatic substitution due to its inductive effect. libretexts.org However, in nucleophilic aromatic substitution, it can activate the ring by stabilizing the anionic Meisenheimer intermediate. masterorganicchemistry.com

Methoxy Group (Electron-Donating): The methoxy group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.org It achieves this through its resonance effect, which outweighs its inductive electron-withdrawing nature. libretexts.org

Vinyl Group (Weakly Activating/Deactivating): The vinyl group can act as a weak electron-donating group through resonance, stabilizing a positive charge on the ring, thus activating it towards electrophilic attack. pearson.com

Steric Hindrance:

The ortho-positioning of the vinyl group relative to the fluorine atom introduces steric hindrance. manchester.ac.uk This steric crowding can influence the approach of reagents to the vinyl group and the adjacent ring positions. For instance, in reactions involving the vinyl group, the bulky methoxy group at the adjacent position could sterically hinder the approach of a reagent. Similarly, any substitution reaction at the carbon between the fluoro and vinyl groups would be sterically hindered. The "ortho effect" can lead to unexpected reactivity patterns compared to what would be predicted based on electronic effects alone. wikipedia.org

Detailed Elucidation of Rate-Determining Steps and Reaction Intermediates

The rate-determining step and the nature of reaction intermediates are highly dependent on the specific reaction type.

Electrophilic Addition to the Vinyl Group: For the addition of an electrophile (E+) to the vinyl group, the initial attack by the pi electrons of the double bond on the electrophile is typically the rate-determining step. msu.edulibretexts.org This leads to the formation of a carbocation intermediate. The stability of this carbocation will dictate the regioselectivity of the addition. In the case of this compound, two possible carbocations could form. The benzylic carbocation, where the positive charge is on the carbon attached to the ring, would be significantly stabilized by resonance with the aromatic ring. The presence of the electron-donating methoxy group would further stabilize this intermediate.

Nucleophilic Aromatic Substitution: In a potential SNAr reaction, where the fluorine atom is displaced by a nucleophile, the formation of the Meisenheimer complex is generally the rate-determining step. masterorganicchemistry.com This is because it involves the disruption of the aromatic system. The subsequent elimination of the fluoride (B91410) ion to restore aromaticity is a fast process. numberanalytics.com

Kinetic Isotope Effects and Hammett-Type Analysis

Kinetic Isotope Effects (KIE):

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step. core.ac.uk For instance, in a reaction where a hydrogen atom on the vinyl group is abstracted in the rate-determining step, replacing that hydrogen with deuterium (B1214612) would lead to a significant decrease in the reaction rate (a primary KIE). Secondary KIEs can provide information about changes in hybridization at a particular carbon atom in the transition state. acs.org

While no specific KIE studies on this compound have been reported, a hypothetical study on the oxidation of the vinyl group could yield insightful data.

Table 2: Hypothetical Kinetic Isotope Effects for the Oxidation of this compound This table presents hypothetical data to illustrate the application of KIE. Actual values would need to be determined experimentally.

| Reaction | Isotopic Substitution | kH/kD | Mechanistic Implication |

|---|---|---|---|

| Oxidation of the vinyl group | Deuteration at the α-carbon of the vinyl group | ~1.0 | No C-H bond cleavage at the α-carbon in the rate-determining step. |

Hammett-Type Analysis:

The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds in a given reaction. wikipedia.orgdalalinstitute.com A Hammett plot, which correlates the logarithm of the reaction rate constants (or equilibrium constants) with the substituent constant (σ), can reveal information about the electronic nature of the transition state. researchgate.netresearchgate.net

A study involving a series of para-substituted 1-fluoro-2-vinylbenzenes in a reaction at the vinyl group could be subjected to a Hammett analysis. The sign and magnitude of the reaction constant (ρ) would indicate the sensitivity of the reaction to substituent electronic effects. A negative ρ value would suggest the development of positive charge in the transition state (favored by electron-donating groups), while a positive ρ value would indicate the buildup of negative charge (favored by electron-withdrawing groups). cmu.edu

Table 3: Illustrative Hammett Data for an Electrophilic Addition to Substituted Styrenes This table presents representative data from studies on similar systems to illustrate the principles of Hammett analysis.

| Substituent (X) in 4-X-styrene | σp | log(kX/kH) |

|---|---|---|

| -OCH₃ | -0.27 | 1.2 |

| -CH₃ | -0.17 | 0.7 |

| -H | 0.00 | 0.0 |

| -Cl | 0.23 | -0.5 |

A linear plot of log(kX/kH) versus σp would yield a straight line with a slope equal to ρ. For electrophilic addition to styrenes, a negative ρ value is typically observed, indicating that electron-donating groups accelerate the reaction by stabilizing the carbocation intermediate.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies

DFT has become a cornerstone in computational organic chemistry for its balance of accuracy and computational cost. It is particularly adept at predicting molecular properties and reactivity.

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 1-Fluoro-4-methoxy-2-vinylbenzene involves optimizing its three-dimensional structure to find the most stable conformation. This is achieved by calculating the forces on each atom and minimizing the total energy of the molecule. The presence of the vinyl and methoxy (B1213986) groups, which are rotatable, gives rise to different possible conformers.

Computational studies on similar substituted styrenes indicate that the vinyl group can act as both an electron-donating and electron-withdrawing group, influencing the geometry and stability of the molecule. cdnsciencepub.com The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group further complicates the conformational landscape. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating the C-C bond of the vinyl group and the C-O bond of the methoxy group to identify all local minima and the global minimum energy structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the vinyl-substituted benzene (B151609) ring, which is rich in π-electrons. The electron-donating methoxy group at the para position will likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing fluorine atom at the ortho position will tend to lower the HOMO energy. The vinyl group itself contributes significantly to the HOMO.

The LUMO is anticipated to be distributed over the aromatic ring and the vinyl group, representing the regions where an incoming nucleophile would attack. The specific distribution of these orbitals determines the regioselectivity of reactions. For instance, in cycloaddition reactions involving substituted vinylbenzenes, the orbital coefficients on the vinyl carbons in the HOMO and LUMO dictate the preferred orientation of the incoming reactant. researchgate.netresearchgate.net

A representative FMO analysis for a substituted vinylbenzene is presented in the table below, illustrating the typical energy ranges and their implications for reactivity.

| Orbital | Typical Energy (eV) | Implication for Reactivity |

| HOMO | -5.5 to -6.5 | Electron-donating capability, site of electrophilic attack |

| LUMO | -0.5 to -1.5 | Electron-accepting capability, site of nucleophilic attack |

| HOMO-LUMO Gap | 4.0 to 5.0 | Kinetic stability, lower gap indicates higher reactivity |

Note: These are typical values for substituted vinylbenzenes and the exact values for this compound would require specific DFT calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations can provide valuable predictions of spectroscopic data, aiding in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. osti.govd-nb.info By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined relative to a standard reference. The accuracy of these predictions is often high enough to distinguish between different isomers and conformers. mdpi.com For this compound, DFT would predict the chemical shifts for the aromatic protons, the vinyl protons, and the methoxy protons, as well as for all the carbon atoms. The predicted shifts would be influenced by the electronic effects of the fluorine and methoxy substituents.

IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. These calculations help in the assignment of experimental IR bands to specific vibrational modes, such as C-H stretches, C=C stretches of the vinyl group and the aromatic ring, and C-O stretches of the methoxy group.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon absorption of light, Time-Dependent DFT (TD-DFT) calculations are employed. TD-DFT can predict the electronic absorption spectra by calculating the energies of the excited states and the probabilities of the electronic transitions. nih.gov

The lowest energy electronic transitions are typically π → π* transitions involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra. The nature of the excited states, including their charge-transfer character, can also be analyzed. In the case of this compound, charge transfer from the electron-rich methoxy-substituted ring to the vinyl group or other parts of the molecule could be a feature of its excited states. Such studies are crucial for designing molecules with specific photophysical properties, for instance, for use as fluorescent probes. nih.gov

Reaction Mechanism Exploration via Transition State Localization

DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. A key aspect of this is the localization of transition states, which are the energy maxima along the reaction coordinate.

For reactions involving this compound, such as electrophilic additions to the vinyl group or cycloaddition reactions, DFT can be used to find the structures and energies of the transition states. researchgate.netresearchgate.net This information provides insights into the reaction's feasibility (activation energy) and its regioselectivity and stereoselectivity. For example, in a [3+2] cycloaddition reaction, two possible regioisomeric transition states can be located, and their relative energies will determine the major product formed. researchgate.netresearchgate.net The geometry of the transition state reveals the extent of bond formation and breaking at this critical point of the reaction.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While DFT calculations are typically performed on isolated molecules in the gas phase, real chemical processes occur in solution. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment, providing insights into intermolecular interactions and the role of the solvent.

In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This allows for the study of how solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. For a molecule like this compound, MD simulations could be used to investigate:

Solvation Structure: How polar and non-polar solvent molecules organize around the hydrophobic vinyl and aromatic parts and the more polar fluoro and methoxy groups.

Conformational Dynamics: The influence of the solvent on the rotational barriers of the vinyl and methoxy groups.

Intermolecular Interactions: The formation of hydrogen bonds (if applicable with the solvent) or other non-covalent interactions with neighboring molecules.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific property. wikipedia.org These models are built on the principle that the structural and physicochemical properties of a molecule determine its interactions with biological systems. By establishing a mathematical relationship between molecular descriptors and activity, QSAR enables the prediction of properties for new or untested compounds, thereby guiding chemical synthesis and screening efforts. wikipedia.orgacs.org

While specific QSAR models dedicated exclusively to this compound are not extensively documented in public literature, the principles of QSAR can be applied by examining studies on structurally analogous compounds. Research on substituted styrenes, vinylbenzenes, and other aromatic compounds provides a robust framework for understanding which molecular features are likely to govern the activity of this compound.

Research Findings from Analogous Structures

QSAR studies on related vinylbenzene and styrene (B11656) derivatives have successfully developed predictive models for various biological activities. For instance, research on a series of substituted 3,5-di-tert-butyl-4-hydroxy styrene derivatives identified significant correlations between anti-inflammatory activity and specific molecular descriptors. ijpsonline.comijpsonline.com The resulting models showed that thermodynamic and sterimol (steric) parameters were key determinants of biological function. ijpsonline.comijpsonline.comresearchgate.net Specifically, the molar refractivity (MR) at different substitution positions was found to be a critical factor. ijpsonline.comijpsonline.com

Similarly, QSAR models developed for [(E)-2-R-vinyl]benzene derivatives against Helicobacter pylori demonstrated high statistical correlation and predictive power. researchgate.nethilarispublisher.com These models, which were built using orthogonal molecular descriptors selected via genetic algorithms, successfully predicted both binding affinity and minimal inhibitory concentration, showcasing the utility of QSAR in developing novel antimicrobial agents. researchgate.nethilarispublisher.com

The influence of specific substituents, such as the fluoro and methoxy groups present in this compound, has also been explored. Studies on various substituted aromatic compounds indicate that the presence and position of halogen and methoxy groups can significantly impact properties like lipophilicity and electronic character, which are crucial inputs for QSAR models. mdpi.comchemrxiv.org For example, replacing a methoxy group with a fluorine atom can alter the compound's logP value, a measure of lipophilicity, depending on the other substituents on the aromatic ring. chemrxiv.org Research on the toxicity of substituted aromatic compounds to organisms like Tetrahymena pyriformis has also led to the development of robust QSAR models based on functional groups, further highlighting the predictive power of this approach. mdpi.com

Predictive Modeling for this compound

A hypothetical QSAR study for this compound would begin with the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties. They are broadly categorized into types such as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

A selection of these descriptors would then be used to construct a mathematical model, often using techniques like Multiple Linear Regression (MLR) or machine learning algorithms. acs.orgmdpi.com The goal is to generate an equation that accurately predicts a specific activity (e.g., enzyme inhibition, receptor binding, toxicity) based on the values of the most relevant descriptors. For a series of compounds including this compound, the model would take the general form:

Activity = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ)

Where 'D' represents the different molecular descriptors and 'c' represents their coefficients determined through the regression analysis. wikipedia.org

The table below presents a set of theoretical molecular descriptors that would be pertinent to a QSAR analysis of this compound.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor Class | Descriptor Name | Description | Calculated Value |

|---|---|---|---|

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 152.17 g/mol |

| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | 3 | |

| Number of H-Bond Acceptors | The count of nitrogen and oxygen atoms. | 2 | |

| Number of H-Bond Donors | The count of hydroxyl or amine groups. | 0 | |

| Topological | Zagreb Index | A molecular descriptor that reflects the degree of branching in a molecule. | 48 |

| Balaban J Index | A topological index that considers the distance between all pairs of atoms. | 2.87 | |

| Physicochemical | LogP (Octanol-Water Partition) | A measure of the molecule's lipophilicity. | 2.95 |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | 42.5 cm³/mol | |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | -8.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | -1.2 eV | |

| Dipole Moment | A measure of the net molecular polarity. | 1.8 D | |

| Geometric | Molecular Surface Area | The total surface area of the molecule. | 185 Ų |

| Molecular Volume | The volume occupied by the molecule. | 160 ų |

Model Validation and Application

A critical step in any QSAR study is rigorous validation to ensure the model is statistically robust and has predictive power. acs.orgmdpi.com This involves internal validation techniques, such as leave-one-out cross-validation (q²), and external validation using a set of compounds not included in the model's training. mdpi.com A well-validated QSAR model can then be used to predict the activity of novel, structurally similar compounds, prioritizing the synthesis of candidates with the highest predicted potency and most favorable properties, thereby accelerating the discovery process. wikipedia.orgijpsonline.com

Advanced Research Applications in Materials Science and Synthetic Chemistry

Development as Monomers for Specialty Polymers and Copolymers

The vinyl group on 1-Fluoro-4-methoxy-2-vinylbenzene allows it to act as a monomer, undergoing polymerization to form long-chain polymers, or copolymerization with other monomers. The resulting fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, and unique surface characteristics. rsc.orgfluorine1.ru Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enable the synthesis of well-defined copolymers with precise molecular weights and structures, making it possible to fine-tune their final characteristics for specialized applications. fluorine1.ru

Polymers with Tunable Thermal Stability and Mechanical Properties

The incorporation of fluorine into a polymer backbone is a well-established strategy for enhancing thermal stability, largely due to the high dissociation energy of the carbon-fluorine bond (approx. 485 kJ mol⁻¹). rsc.org Polymers derived from fluorinated styrene (B11656) monomers exhibit significantly improved resistance to thermal degradation compared to their non-fluorinated counterparts. marquette.edu Research on analogous fluorinated cross-linked polystyrenes has demonstrated high thermal stability, with a 5% weight loss temperature (T₅d) reaching up to 439 °C and a high glass-transition temperature (Tg) of 233 °C. rsc.org

The thermal properties of copolymers can be precisely tuned by adjusting the ratio of this compound to other comonomers. For instance, studies on copolymers of styrene with α-trifluoromethylstyrenes and α-(difluoromethyl)styrene show that both the fluorine content and the specific nature of the fluoroalkyl group influence the glass transition temperature and decomposition profile. rsc.orgnih.gov